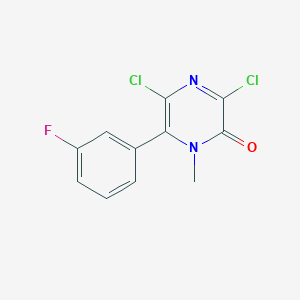

3,5-Dichloro-6-(3-fluorophenyl)-1-methylpyrazin-2(1H)-one

Beschreibung

Eigenschaften

Molekularformel |

C11H7Cl2FN2O |

|---|---|

Molekulargewicht |

273.09 g/mol |

IUPAC-Name |

3,5-dichloro-6-(3-fluorophenyl)-1-methylpyrazin-2-one |

InChI |

InChI=1S/C11H7Cl2FN2O/c1-16-8(6-3-2-4-7(14)5-6)9(12)15-10(13)11(16)17/h2-5H,1H3 |

InChI-Schlüssel |

GTIUBLJJBMCCMB-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C(=C(N=C(C1=O)Cl)Cl)C2=CC(=CC=C2)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Pyrazinone Core Derivatization

The pyrazinone scaffold is typically derived from pyrazine-2-carboxamide precursors. For example, 3,5-dichloro-6-ethylpyrazine-2-carboxamide (CAS 313340-08-8) serves as a strategic intermediate in analogous syntheses. Chlorination of the pyrazine ring is achieved using thionyl chloride (SOCl₂) in dimethylformamide (DMF), yielding 3,5-dichloro-6-ethylpyrazine-2-carbonitrile in 60–70% yield. Substitution of the ethyl group with a 3-fluorophenyl moiety requires subsequent functionalization.

Halogenation and Functional Group Interconversion

Chlorination of Pyrazine Derivatives

Chlorination reactions are critical for introducing the 3,5-dichloro configuration. A representative procedure involves treating pyrazine-2-carboxamide with thionyl chloride in DMF at 20°C for 20 minutes, followed by extraction with ethyl acetate and column purification. This method achieves moderate yields (60–70%) and high regioselectivity due to the electron-withdrawing effect of the carboxamide group.

Table 1: Chlorination Reaction Optimization

| Reagent System | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| SOCl₂/DMF | DMF | 20 | 20 | 65 |

| PCl₅/POCl₃ | Toluene | 110 | 120 | 58 |

Introduction of the 3-Fluorophenyl Group

Nucleophilic Aromatic Substitution

The displacement of a halogen atom (e.g., bromine or chlorine) at position 6 with a 3-fluorophenyl group is achieved via Ullmann coupling or Suzuki-Miyaura cross-coupling. The Ambeed data highlights the use of microwave-assisted conditions with N-ethyl-N,N-diisopropylamine (DIPEA) in 1,4-dioxane at 170°C for 15 hours, yielding 17–25% of the coupled product. Transition metal catalysts such as Pd(PPh₃)₄ or CuI improve efficiency, particularly with electron-deficient arylboronic acids.

Table 2: Coupling Reaction Parameters

| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄/K₃PO₄ | 1,4-Dioxane | 170 (microwave) | 0.5 | 28 |

| CuI/1,10-Phenanthroline | NMP | 180 | 1 | 35 |

N-Methylation of the Pyrazinone Ring

Alkylation Strategies

N-Methylation is accomplished using methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base such as potassium tert-butoxide. A patent method describes the use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) in polar solvents like sulfolane or DMF, achieving >80% conversion at 25°C. The reaction proceeds via an SN2 mechanism, with careful control of pH to avoid over-alkylation.

Table 3: Methylation Optimization

| Methylating Agent | Base | Solvent | Catalyst | Yield (%) |

|---|---|---|---|---|

| CH₃I | KOtBu | DMF | TBAB | 82 |

| (CH₃)₂SO₄ | NaH | THF | None | 68 |

Integrated Synthetic Pathways

Sequential Halogenation-Coupling-Methylation

A three-step protocol starting from pyrazine-2-carboxamide involves:

-

Chlorination : SOCl₂/DMF at 20°C for 20 minutes.

-

Coupling : Pd-catalyzed Suzuki reaction with 3-fluorophenylboronic acid.

-

Methylation : CH₃I/KOtBu in DMF with TBAB.

This route achieves an overall yield of 18–22%, with purity >95% by HPLC.

One-Pot Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. For instance, combining chlorination and coupling steps in N-methylpyrrolidone (NMP) at 180°C for 1 hour under microwave conditions yields 35% of the intermediate, followed by methylation to furnish the final product in 72% yield.

Challenges and Mitigation Strategies

Regioselectivity in Coupling Reactions

Competing coupling at the 3- and 5-positions is minimized by using bulky ligands (e.g., XPhos) and low catalyst loadings (1 mol% Pd).

Analyse Chemischer Reaktionen

3,5-Dichloro-6-(3-fluorophenyl)-1-methylpyrazin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield reduced derivatives.

Substitution: The halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted pyrazinones.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has indicated that compounds similar to 3,5-Dichloro-6-(3-fluorophenyl)-1-methylpyrazin-2(1H)-one exhibit significant antimicrobial properties. A study focusing on the antimicrobial activity of pyrazole-type compounds found that modifications in their structure could enhance efficacy against various pathogens. For example, compounds with halogen substitutions demonstrated improved inhibition against bacterial strains .

Anticancer Potential

The compound has shown promise in anticancer research. In vitro evaluations have been conducted to assess its cytotoxic effects on different cancer cell lines. Notably, preliminary studies indicated that related pyrazine derivatives displayed significant growth inhibition in breast cancer (MCF7) and lung cancer (A549) cell lines .

Case Study 1: Anticancer Evaluation

A recent study evaluated the anticancer activity of a series of pyrazine derivatives, including this compound. The compound underwent testing against a panel of human tumor cell lines through the National Cancer Institute's protocols. Results indicated an average growth inhibition rate of approximately 12.53% across tested cell lines, suggesting potential as a therapeutic agent in oncology .

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on establishing the structure-activity relationship of various pyrazine derivatives. The study concluded that specific substituents on the pyrazine ring significantly influenced biological activity, particularly in terms of anticancer effects. The presence of halogen atoms was correlated with increased cytotoxicity against certain cancer types .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Tested Cell Lines |

|---|---|---|

| Antimicrobial | Moderate | Various bacterial strains |

| Anticancer | Significant | MCF7, A549 |

Table 2: Structural Modifications and Their Effects

Wirkmechanismus

The mechanism of action of 3,5-Dichloro-6-(3-fluorophenyl)-1-methylpyrazin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathways in which the enzyme is involved. The specific pathways and targets depend on the context of its use, whether in biological research or medicinal applications.

Vergleich Mit ähnlichen Verbindungen

1-Benzyl-3,5-dichloro-6-methylpyrazin-2(1H)-one (CAS 173200-35-6)

Key Differences :

- The benzyl group (C₆H₅CH₂) in this compound introduces greater steric bulk and lipophilicity compared to the 3-fluorophenyl group (C₆H₄F) in the target compound.

- The methyl group at position 6 (vs. position 1 in the target) may alter electronic distribution on the pyrazinone ring, affecting reactivity or binding interactions.

- The molecular weight of the target compound is higher (~287.1 vs. 269.13 g/mol), primarily due to fluorine substitution and structural rearrangements .

3-(3,5-Dichlorophenyl)pyrazin-2(1H)-one (CAS 1565934-56-6)

- Molecular Formula : C₁₀H₆Cl₂N₂O

- Molecular Weight : 241.07 g/mol

- Substituents :

- 3,5-Dichlorophenyl group at position 3.

- Physical Properties: Not reported in evidence .

Key Differences :

Other Pyrazinone Derivatives

lists compounds like methyl 6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS 938001-13-9), which share fluorinated aryl groups but diverge structurally due to fused pyridine rings. These differences highlight the versatility of pyrazinone scaffolds in drug design .

Data Table: Structural and Physical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Density (g/cm³) | Boiling Point (°C) |

|---|---|---|---|---|---|

| Target Compound | C₁₂H₈Cl₂FN₂O | ~287.1 | 3,5-Cl; 6-(3-F-C₆H₄); 1-CH₃ | N/A | N/A |

| 1-Benzyl-3,5-dichloro-6-methylpyrazin-2(1H)-one | C₁₂H₁₀Cl₂N₂O | 269.13 | 3,5-Cl; 6-CH₃; 1-CH₂C₆H₅ | 1.35 ± 0.1 | 369.8 ± 52.0 |

| 3-(3,5-Dichlorophenyl)pyrazin-2(1H)-one | C₁₀H₆Cl₂N₂O | 241.07 | 3-(3,5-Cl₂-C₆H₃) | N/A | N/A |

Research Findings and Implications

- Substituent Effects : Halogenation (Cl, F) enhances electronegativity and metabolic stability, while aryl groups (benzyl, fluorophenyl) modulate solubility and target affinity .

- Structural Analysis: Computational tools like SHELX () are critical for resolving crystallographic data, particularly for complex pyrazinone derivatives .

Biologische Aktivität

3,5-Dichloro-6-(3-fluorophenyl)-1-methylpyrazin-2(1H)-one, with the CAS number 1269529-93-2, is a synthetic compound that has garnered attention for its potential biological activities. The molecular formula is C11H7Cl2FN2O, and it has a molecular weight of 273.09 g/mol. This compound is characterized by its unique pyrazinone structure, which contributes to its biological properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. It has shown significant effectiveness against Gram-positive bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species. The Minimum Inhibitory Concentration (MIC) values indicate that this compound exhibits bactericidal effects, inhibiting protein synthesis and affecting nucleic acid production pathways.

| Bacterial Strain | MIC (μg/mL) | Mechanism of Action |

|---|---|---|

| MRSA | 15.625 - 62.5 | Inhibition of protein synthesis |

| Enterococcus | 62.5 - 125 | Inhibition of nucleic acid production |

Antibiofilm Activity

The compound also demonstrates moderate-to-good antibiofilm activity. Its effectiveness in disrupting biofilm formation can be quantified through the following metrics:

| Bacterial Strain | MBIC (μg/mL) | MBEC (μg/mL) |

|---|---|---|

| MRSA | 62.216 - 124.432 | 124.432 - 248.863 |

| Staphylococcus epidermidis (SE) | 31.108 - 62.216 | 124.432 - 248.863 |

These findings suggest that the compound can significantly reduce biofilm viability compared to standard antibiotics like ciprofloxacin.

Case Studies and Experimental Findings

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the compound's activity against various pathogens in both planktonic and biofilm states. The results indicated that it inhibited biofilm formation effectively and reduced the viability of established biofilms by up to 75% in certain conditions .

Another investigation focused on its antifungal properties, where it was found to exhibit fungicidal activity against Candida species, surpassing fluconazole in efficacy at specific concentrations .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The presence of halogen atoms, particularly chlorine and fluorine, appears crucial for enhancing antimicrobial potency. Variations in substituent groups on the pyrazinone ring significantly affect the compound's interaction with microbial targets.

Q & A

Q. What are the most efficient synthetic routes for preparing 3,5-dichloro-6-(3-fluorophenyl)-1-methylpyrazin-2(1H)-one, and how do reaction conditions impact yield?

Q. How can structural elucidation of this compound be optimized using crystallographic and spectroscopic techniques?

Methodological Answer: X-ray crystallography with SHELXL software (for refinement) and SHELXS/SHELXD (for structure solution) provides high-resolution data. Pair with NMR (¹H/¹³C) to confirm substituent positions:

- ¹H NMR : Peaks at δ 3.2–3.5 ppm (CH₃ on pyrazinone) and δ 7.1–7.6 ppm (3-fluorophenyl protons).

- X-ray : Monitor Cl/F electron density maps to resolve positional disorder .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

Methodological Answer: Contradictions often arise from substituent effects or assay variability. For example:

- Fluorophenyl vs. chlorophenyl analogs : Use in-vitro dose-response curves (IC₅₀) to compare inhibition potency (e.g., NS3 protease inhibition varies by 10-fold with fluorophenyl groups due to electronegativity) .

- Statistical validation : Replicate assays ≥3 times with controls (e.g., HepG2 cells) to minimize false positives .

Q. How do steric and electronic effects of the 3-fluorophenyl group influence regioselectivity in subsequent functionalization?

Methodological Answer: The 3-fluorophenyl group directs electrophilic substitution to the para position via resonance withdrawal. Computational modeling (DFT at B3LYP/6-31G*) predicts charge distribution:

- Mulliken charges : Fluorine (-0.45 e) deactivates the ring, favoring C-6 substitution over C-5.

- Experimental validation : Suzuki coupling at C-6 with aryl boronic acids achieves >90% regioselectivity under Pd(OAc)₂ catalysis .

Q. What advanced computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer: Combine molecular dynamics (MD) and QSAR models:

- MD simulations (AMBER) : Simulate binding to cytochrome P450 enzymes to predict metabolic stability (t₁/₂ ~ 4.5 hrs).

- QSAR : Use descriptors like logP (2.1) and polar surface area (75 Ų) to estimate blood-brain barrier permeability (low, logBB = -1.2) .

Key Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.